
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, methoxy groups, and a phenylisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the isoquinoline derivative with diethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
科学的研究の応用
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
N,N-Diethyl-2-(3-phenylpropyl)acetamide: Investigated for its potential pharmacological activities.
Uniqueness
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide stands out due to its unique isoquinoline core and the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89242-44-4 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC名 |
N,N-diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-24(6-2)22(25)18-12-16-13-19(26-3)20(27-4)14-17(16)21(23-18)15-10-8-7-9-11-15/h7-14H,5-6H2,1-4H3 |
InChIキー |
MDTYGTRMNOXTQN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



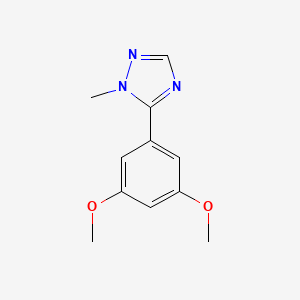
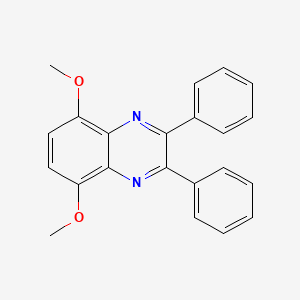
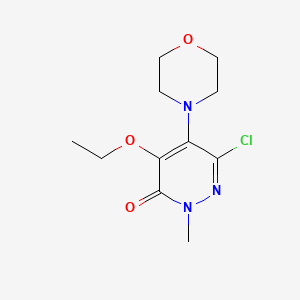
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
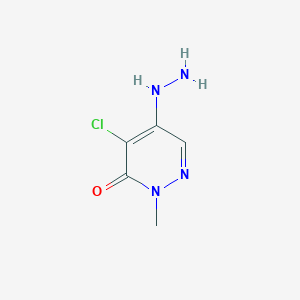
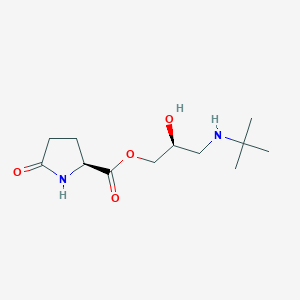




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)


